4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes chlorophenyl and nitrophenyl groups attached to a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of the dibenzo[b,e][1,4]diazepine core through cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl and nitrophenyl groups via electrophilic aromatic substitution reactions. The final step usually involves the attachment of the oxobutanoic acid moiety through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid: shares structural similarities with other dibenzo[b,e][1,4]diazepine derivatives.
This compound: is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H24ClN3O6 |
---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
4-[9-(4-chlorophenyl)-6-(3-nitrophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24ClN3O6/c30-20-10-8-17(9-11-20)19-15-23-28(25(34)16-19)29(18-4-3-5-21(14-18)33(38)39)32(26(35)12-13-27(36)37)24-7-2-1-6-22(24)31-23/h1-11,14,19,29,31H,12-13,15-16H2,(H,36,37) |
InChI Key |
HRLPTMVMFGNOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC(=O)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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